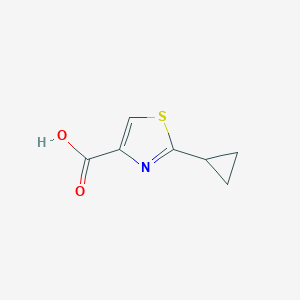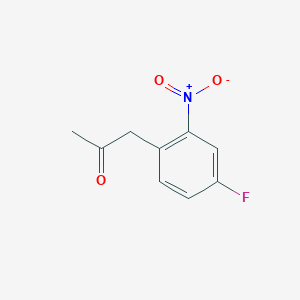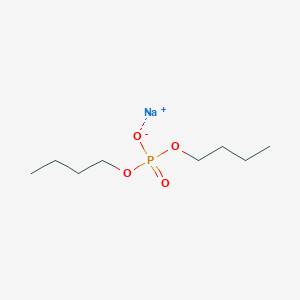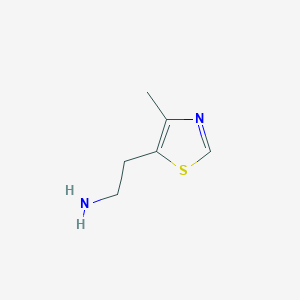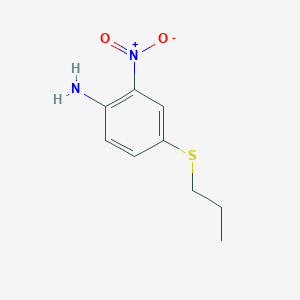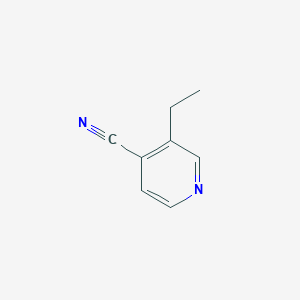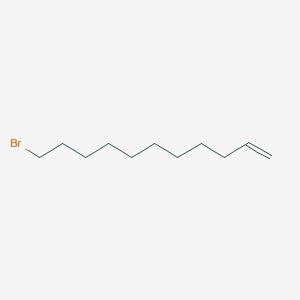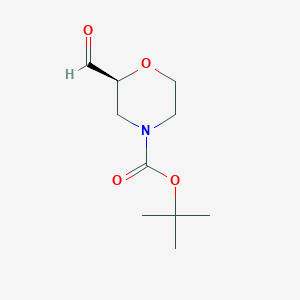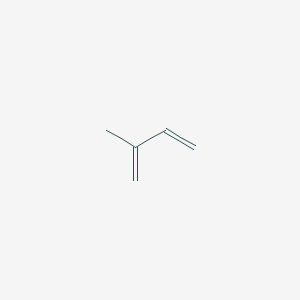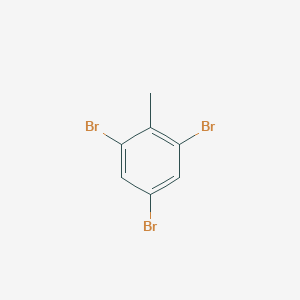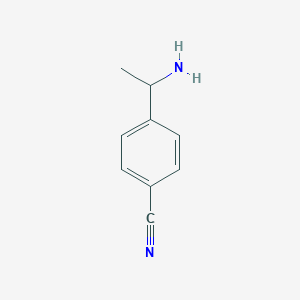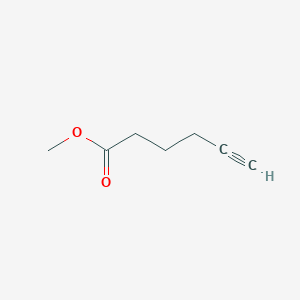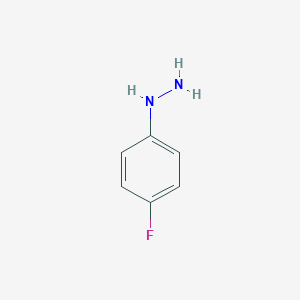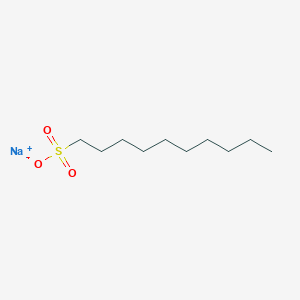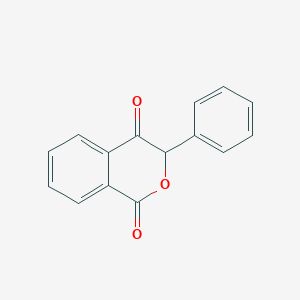
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-, commonly known as coumarin, is a naturally occurring organic compound that has been widely studied for its various biological activities. Coumarin is a member of the benzopyrone family and is found in many plants, including tonka beans, sweet clover, and cinnamon. It has been used for centuries in traditional medicine for its anticoagulant, anti-inflammatory, and antimicrobial properties. In recent years, coumarin has gained attention for its potential therapeutic benefits in the treatment of various diseases.
Wirkmechanismus
Coumarin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in blood clotting, such as thrombin and factor Xa, which makes it a potential anticoagulant agent. Coumarin also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which makes it a potential anti-inflammatory agent. Additionally, coumarin has been shown to have antimicrobial activity against various bacteria and fungi.
Biochemische Und Physiologische Effekte
Coumarin has been shown to have various biochemical and physiological effects. It has been shown to reduce blood clotting and improve blood flow, which makes it a potential therapeutic agent for cardiovascular diseases. Coumarin has also been shown to reduce inflammation and oxidative stress, which makes it a potential therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, coumarin has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a cost-effective compound for research. Coumarin is also stable and can be easily synthesized in large quantities. However, coumarin has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Coumarin is also photosensitive and can degrade under light exposure, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on coumarin. One potential direction is to investigate its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Another potential direction is to explore its mechanisms of action and identify new targets for therapeutic intervention. Additionally, further studies are needed to determine the optimal dosage and administration of coumarin for therapeutic use. Overall, coumarin has great potential as a therapeutic agent and warrants further investigation.
Conclusion
Coumarin is a naturally occurring organic compound that has been widely studied for its various biological activities. It has potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. Coumarin exerts its biological effects through various mechanisms of action, including inhibition of blood clotting, inflammation, and oxidative stress. Coumarin has several advantages for lab experiments, including availability and stability, but also has some limitations, such as poor solubility in water and photosensitivity. There are several future directions for research on coumarin, including investigating its therapeutic benefits and mechanisms of action.
Synthesemethoden
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate, which forms coumarin. The Pechmann condensation involves the reaction of phenol with ethyl acetoacetate in the presence of sulfuric acid, which forms 4-methylumbelliferone. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of piperidine, which forms coumarin.
Wissenschaftliche Forschungsanwendungen
Coumarin has been extensively studied for its biological activities, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. It has also been shown to have neuroprotective effects and to improve cognitive function. Coumarin has been investigated for its potential therapeutic benefits in the treatment of various diseases, including cancer, diabetes, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
5651-46-7 |
|---|---|
Produktname |
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- |
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
InChI-Schlüssel |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



